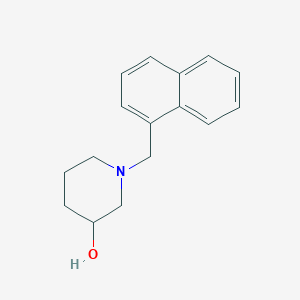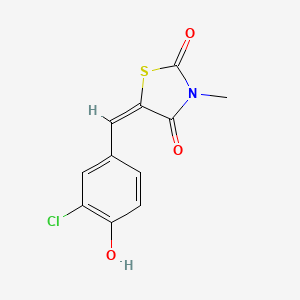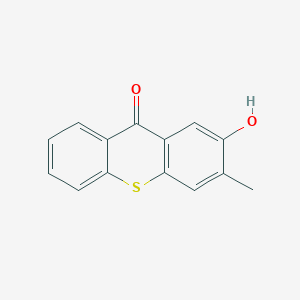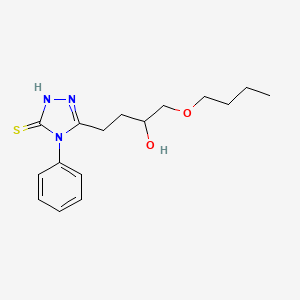
1-(1-naphthylmethyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-naphthylmethyl)-3-piperidinol, also known as NAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NAP belongs to a class of compounds known as piperidinols, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(1-naphthylmethyl)-3-piperidinol is not fully understood, but it is thought to involve multiple pathways. 1-(1-naphthylmethyl)-3-piperidinol has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. 1-(1-naphthylmethyl)-3-piperidinol has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. Additionally, 1-(1-naphthylmethyl)-3-piperidinol has been shown to modulate the activity of various enzymes, including caspases and matrix metalloproteinases, which are involved in cell death and tissue remodeling.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-3-piperidinol has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-apoptotic, and anti-metastatic effects. 1-(1-naphthylmethyl)-3-piperidinol has been shown to scavenge free radicals and to inhibit the production of reactive oxygen species, which can damage cells and tissues. 1-(1-naphthylmethyl)-3-piperidinol has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation and tissue damage. Additionally, 1-(1-naphthylmethyl)-3-piperidinol has been shown to inhibit apoptosis and to promote cell survival in various cell types, including neurons and cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-naphthylmethyl)-3-piperidinol has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-(1-naphthylmethyl)-3-piperidinol is stable under normal laboratory conditions and can be stored for long periods of time without degradation. 1-(1-naphthylmethyl)-3-piperidinol is also soluble in a wide range of solvents, which allows for easy manipulation in experiments. Additionally, 1-(1-naphthylmethyl)-3-piperidinol has been shown to have low toxicity in animal models, which makes it a promising candidate for further research.
However, there are also limitations to using 1-(1-naphthylmethyl)-3-piperidinol in lab experiments. One limitation is its cost, as 1-(1-naphthylmethyl)-3-piperidinol is a synthetic compound that can be expensive to produce. Another limitation is its specificity, as 1-(1-naphthylmethyl)-3-piperidinol may exhibit different effects in different cell types and under different experimental conditions. Finally, the mechanism of action of 1-(1-naphthylmethyl)-3-piperidinol is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 1-(1-naphthylmethyl)-3-piperidinol. One direction is to further investigate the mechanism of action of 1-(1-naphthylmethyl)-3-piperidinol, including its interactions with specific enzymes and signaling pathways. Another direction is to explore the potential therapeutic applications of 1-(1-naphthylmethyl)-3-piperidinol in various diseases, including Alzheimer's disease, cancer, and autoimmune disorders. Finally, future research could focus on developing more specific and potent analogs of 1-(1-naphthylmethyl)-3-piperidinol that exhibit enhanced therapeutic effects.
Métodos De Síntesis
1-(1-naphthylmethyl)-3-piperidinol can be synthesized by the reaction of 1-naphthylmethyl chloride with piperidin-3-ol in the presence of a base. The reaction yields 1-(1-naphthylmethyl)-3-piperidinol as a white crystalline solid with a melting point of 150-152°C. The purity of 1-(1-naphthylmethyl)-3-piperidinol can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-(1-naphthylmethyl)-3-piperidinol has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, 1-(1-naphthylmethyl)-3-piperidinol has been shown to protect neurons from damage caused by oxidative stress and inflammation, and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, 1-(1-naphthylmethyl)-3-piperidinol has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In immunology, 1-(1-naphthylmethyl)-3-piperidinol has been shown to enhance the activity of natural killer cells and to modulate the immune response.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c18-15-8-4-10-17(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15,18H,4,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZFYEJRKPRXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)piperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
![N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5151461.png)

![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)


![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5151532.png)

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)